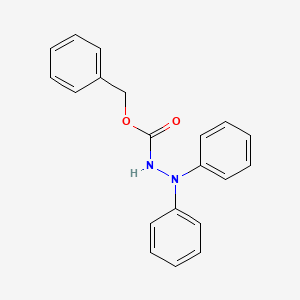
Benzyl 2,2-diphenylhydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,2-diphenylhydrazine-1-carboxylate is an organic compound that features a benzyl group attached to a hydrazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2-diphenylhydrazine-1-carboxylate typically involves the reaction of benzyl chloride with 2,2-diphenylhydrazine in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: this compound oxide
Reduction: Benzyl 2,2-diphenylhydrazine
Substitution: Various benzyl-substituted derivatives
Scientific Research Applications
Benzyl 2,2-diphenylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl 2,2-diphenylhydrazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, it can participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Benzyl 2,2-diphenylhydrazine: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
Benzyl 2,2-diphenylhydrazine-1-carboxamide: Contains an amide group instead of a carboxylate, altering its chemical properties and reactivity.
Uniqueness: Benzyl 2,2-diphenylhydrazine-1-carboxylate is unique due to its combination of a benzyl group with a hydrazine derivative and a carboxylate group. This structure provides a balance of reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
37637-38-0 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
benzyl N-(N-phenylanilino)carbamate |
InChI |
InChI=1S/C20H18N2O2/c23-20(24-16-17-10-4-1-5-11-17)21-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23) |
InChI Key |
VJBKDXVFRGAVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


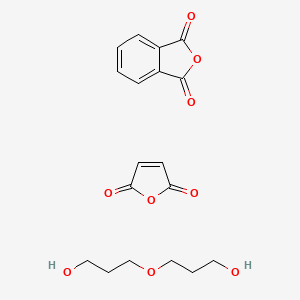
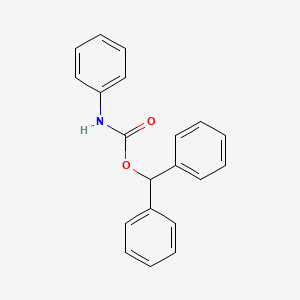
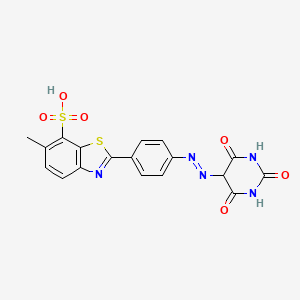
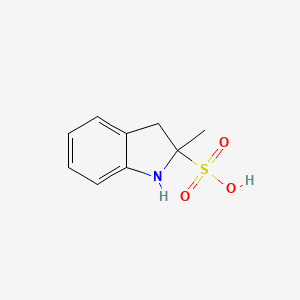
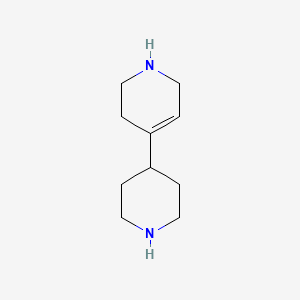
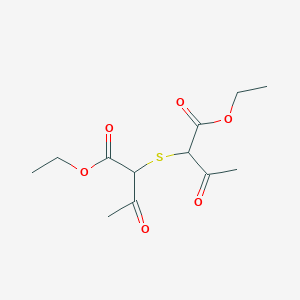
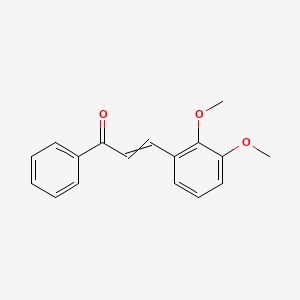
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
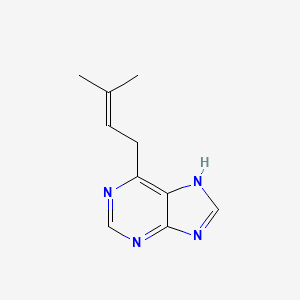
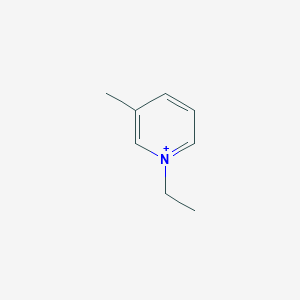
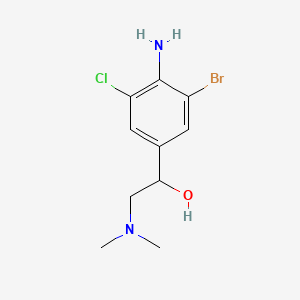
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)

